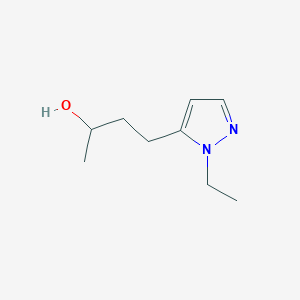![molecular formula C13H15FN2O3 B13609169 tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a fluorinated furo-pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the furo-pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the carbamate group: This is usually done by reacting the furo-pyridine intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furo-pyridine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the furo-pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized derivatives of the furo-pyridine ring.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted furo-pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its carbamate moiety.
Fluorescent Probes: The fluorinated furo-pyridine ring can be used in the design of fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: Used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The fluorinated furo-pyridine ring can interact with molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-({5-chlorofuro[3,2-b]pyridin-2-yl}methyl)carbamate
- tert-Butyl N-({5-bromofuro[3,2-b]pyridin-2-yl}methyl)carbamate
- tert-Butyl N-({5-iodofuro[3,2-b]pyridin-2-yl}methyl)carbamate
Comparison:
- Fluorine vs. Halogens: The presence of a fluorine atom in tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs.
- Reactivity: Fluorinated compounds often exhibit different reactivity patterns compared to their halogenated counterparts, affecting their behavior in chemical reactions and biological systems.
- Applications: The unique properties of the fluorinated compound make it more suitable for certain applications, such as in medicinal chemistry for drug development, where metabolic stability is crucial.
Propriétés
Formule moléculaire |
C13H15FN2O3 |
|---|---|
Poids moléculaire |
266.27 g/mol |
Nom IUPAC |
tert-butyl N-[(5-fluorofuro[3,2-b]pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H15FN2O3/c1-13(2,3)19-12(17)15-7-8-6-9-10(18-8)4-5-11(14)16-9/h4-6H,7H2,1-3H3,(H,15,17) |
Clé InChI |
ZJZCEGPYEPTDAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC2=C(O1)C=CC(=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


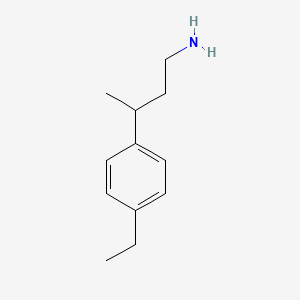
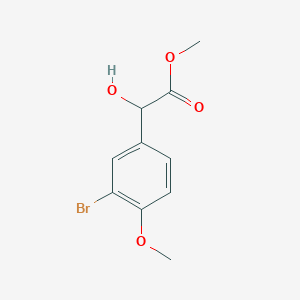
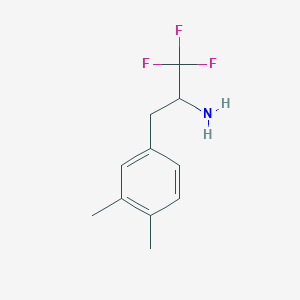
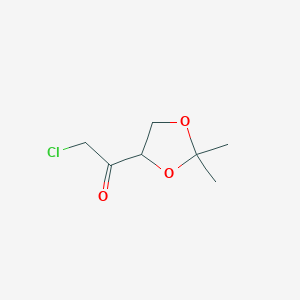
![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)







